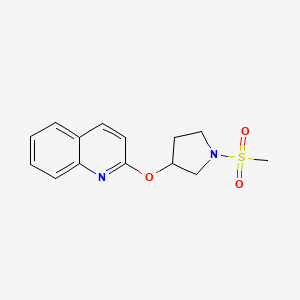

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, also known as MSQ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a quinoline derivative that has been shown to have promising properties as an inhibitor of certain enzymes, as well as a potential treatment for various diseases.

Scientific Research Applications

Synthesis and Biological Activity

Novel pyrrolo[3,2,f]quinoline derivatives, including those with structures related to 2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline, have been synthesized and evaluated for their antiproliferative activity. These compounds exhibit cell growth inhibitory properties against a panel of cell lines, particularly those derived from leukemias, though their mechanism of action does not primarily rest on topoisomerase II poisoning. The most active compounds feature specific substituents that modulate their activity, demonstrating the importance of side-chain groups' position and conformational freedom in dictating biological efficacy (Ferlin et al., 2001).

Synthetic Methods

Efficient synthetic methods for heterocyclic N-oxides, including quinoline N-oxides, have been developed, showcasing the versatility and potential for functionalization of quinoline derivatives. These methods yield high-purity products in good to excellent yields, enabling further exploration of quinoline-based compounds for various scientific applications (Zhong et al., 2004). Moreover, water-DMSO-promoted synthesis techniques for dihydropyrrolo[2,3-h]quinolines demonstrate the potential for creating a library of new quinoline derivatives, which could further support research into their bioactivities (Liao & Zhu, 2019).

Anticancer Potential

Quinoline and its derivatives, including pyrrolo-quinoline analogs, have shown significant potential as anticancer agents. Their structural diversity, facilitated by the synthetic versatility of quinoline, allows for the generation of numerous analogs with various biological and biochemical activities. These compounds have been explored for their modes of function in inhibiting crucial pathways and mechanisms involved in cancer progression, such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, highlighting their potential in cancer drug development (Solomon & Lee, 2011).

Antimicrobial and Antifungal Applications

Functionalized aminoquinolines, prepared through intermediate (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines, have been evaluated for their antiplasmodial and antifungal activities. These studies reveal moderate potency against Plasmodium falciparum strains and promising antifungal efficacy against specific fungi, indicating the broader applicability of quinoline derivatives in treating infectious diseases (Vandekerckhove et al., 2015).

properties

IUPAC Name |

2-(1-methylsulfonylpyrrolidin-3-yl)oxyquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3S/c1-20(17,18)16-9-8-12(10-16)19-14-7-6-11-4-2-3-5-13(11)15-14/h2-7,12H,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCYOUFAVVIRAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(C1)OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(Methylsulfonyl)pyrrolidin-3-yl)oxy)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2389147.png)

![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,3-triazole](/img/structure/B2389149.png)

![1-methyl-3-(2-oxopropyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2389151.png)

![2-Methyl-4-[2-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione](/img/structure/B2389152.png)

![1-pentyl-2-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2389155.png)

![methyl 2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2389164.png)

![3-[(4-Butylphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B2389165.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylbenzamide](/img/structure/B2389166.png)

![4-Chloro-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylpyridine](/img/structure/B2389167.png)